Potassium cyanoborodeuteride
Description
Properties
IUPAC Name |
potassium;cyano(trideuterio)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3BN.K/c2-1-3;/h2H3;/q-1;+1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBXOJRKRYPEJV-MUTAZJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH3-]C#N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][B-]([2H])([2H])C#N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BKN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635515 | |
| Record name | Potassium (cyano-kappaC)(trihydrido)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25895-63-0 | |
| Record name | Potassium (cyano-kappaC)(trihydrido)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium cyanoborodeuteride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies Employing Potassium Cyanoborodeuteride
Deuteration Reactions in Organic Synthesis
The primary application of potassium cyanoborodeuteride is in the synthesis of deuterium-labeled compounds. This labeling is instrumental in various fields, including mechanistic studies of chemical and biochemical reactions, and in pharmacokinetic and metabolic studies of drug candidates where the deuterium (B1214612) label serves as a distinct isotopic signature for mass spectrometry analysis. nih.gov
This compound, often in its sodium-salt form (sodium cyanoborodeuteride), is effective for the reduction of aldehydes and ketones to their corresponding deuterated alcohols. sigmaaldrich.compsgcas.ac.in The reagent's stability in protic solvents and at mildly acidic pH (down to pH 3-4) is a significant advantage, as it allows for reactions under conditions that would decompose less stable hydride reagents. sigmaaldrich.compsgcas.ac.in This stability enables the protonation (or deuteration) of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the subsequent deuteride (B1239839) transfer. psgcas.ac.in
The mild nature of cyanoborodeuteride reagents allows for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups such as esters, amides, nitriles, and lactones. sigmaaldrich.com This chemoselectivity is a key feature in the synthesis of complex molecules where multiple functional groups are present.
The regioselectivity of the reduction is governed by both steric and electronic factors within the substrate molecule. For instance, in a molecule with multiple carbonyl groups, the less sterically hindered carbonyl is typically reduced preferentially. The reaction conditions, particularly pH, can be tuned to enhance selectivity. Acidic conditions can be used to form an oxonium ion at the carbonyl group, increasing its reactivity toward the mild deuteride donor. psgcas.ac.in High yields of deuterated alcohols can be achieved using this methodology. sigmaaldrich.com
Table 1: Examples of Chemoselective Deuteration This table is for illustrative purposes and combines typical reactivities.
| Substrate Functional Group | Other Present Functional Group | Reactivity with KBD₃CN/NaBD₃CN | Product |
|---|---|---|---|
| Aldehyde | Ester | Selective reduction of aldehyde | 1-Deuterio-alcohol |
| Ketone | Amide | Selective reduction of ketone | 1-Deuterio-alcohol |
In the context of chiral synthesis, this compound can be used to introduce a deuterium atom to create a new stereocenter with a high degree of stereocontrol. The stereochemical outcome of the reduction is often influenced by the existing chirality within the substrate molecule. The deuteride ion will typically approach the carbonyl carbon from the less sterically hindered face, leading to a predictable diastereomeric product.
For example, the reduction of a chiral ketone can lead to the formation of a specific diastereomer of the deuterated alcohol. This principle is fundamental in the synthesis of complex, stereochemically-defined molecules. In some cases, chiral auxiliaries or catalysts are employed to further control the stereoselectivity of the deuterium introduction. escholarship.org Studies on the reduction of palladacycles have also demonstrated the use of sodium cyanoborodeuteride to afford β-deuterated products. nih.gov
Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a cornerstone application for this compound. scbt.com The reaction proceeds by the initial formation of an iminium ion from the condensation of a carbonyl compound (aldehyde or ketone) with a primary or secondary amine. The key advantage of cyanoborodeuteride is its ability to selectively reduce the electrophilic iminium ion much faster than the starting carbonyl group. sigmaaldrich.com This allows the entire process to be carried out in a single pot under mild conditions.
This methodology is widely used for the synthesis of deuterium-labeled amines, which are crucial as internal standards in quantitative mass spectrometry. nih.gov By using this compound (or its sodium analogue) as the reducing agent, a deuterium atom is precisely installed at the carbon atom adjacent to the newly formed amino group.
A notable application is in the synthesis of isotopically labeled pharmaceuticals or other bioactive molecules. For instance, methods have been developed for the synthesis of deuterium-labeled Ractopamine, where reductive amination is a key step. researchgate.netgoogle.com Similarly, the synthesis of Silodosin-d6 can involve a reductive amination step using sodium cyanoborodeuteride to introduce deuterium at the secondary amine moiety, achieving high isotopic enrichment. The combination of a deuterated carbonyl compound (e.g., deuterated formaldehyde) and this compound can be used to introduce multiple deuterium atoms, as seen in dimethyl labeling techniques for proteomics. nih.gov
Table 2: General Scheme for Reductive Deuteration This table illustrates the general transformation in reductive amination.
| Reactant 1 (Carbonyl) | Reactant 2 (Amine) | Deuterium Source | Product |
|---|
The principles of reductive amination with this compound extend to the deuteration of nitrogen-containing heterocyclic compounds. sigmaaldrich.com Iminium ions can be formed as intermediates within the heterocyclic ring system, either transiently or as stable species. Subsequent reduction with this compound introduces a deuterium atom into the ring structure.
This strategy is valuable for synthesizing deuterated versions of alkaloids and other heterocyclic natural products or pharmaceuticals. For example, the synthesis of deuterated vinyl pyridine (B92270) monomers can involve a reduction step where an acyl group is converted to a deuterated alcohol using a deuterated reducing agent like sodium cyanoborodeuteride, which is then further processed. google.comgoogle.com The mild and selective nature of the reagent is critical for preserving the integrity of often-sensitive heterocyclic systems. sigmaaldrich.com
Deuterium Labeling of Complex Organic Frameworks
The precise installation of deuterium atoms into complex molecular scaffolds is crucial for a range of applications, including mechanistic elucidation, metabolic pathway tracing, and as internal standards for mass spectrometry. This compound, along with its sodium analog (NaBH₃CN), serves as an effective reagent for this purpose due to its mild reducing power and compatibility with various functional groups.
Applications in Total Synthesis of Natural Products
In the realm of natural product synthesis, isotopic labeling is a powerful tool for studying biosynthetic pathways. The selective introduction of deuterium can help track the fate of atoms and intermediates within a biological system.
A notable example involves the investigation of the biosynthesis of rotenone (B1679576), a complex isoflavonoid. psu.edu In studies aimed at understanding the formation of its intricate ring system, researchers have synthesized deuterated analogs. One strategy involved converting an allylic chloride derivative of a rotenone precursor into the corresponding iodide, which was then treated with sodium cyanoborodeuteride in hexamethylphosphoric triamide (HMPA). psu.edu This reaction effectively replaced the iodide with a deuterium atom, yielding the desired labeled product without altering other sensitive parts of the molecule, such as a ketone and a chiral bridge. psu.edu Although this specific example uses the sodium salt, the analogous reactivity of this compound makes it an equally suitable reagent for such transformations, with differences primarily relating to solubility and cation effects.
In a related study on the natural product dalpanol, deuterium labeling was used to identify the diastereotopic methyl groups of a 2-hydroxyisopropyl residue. psu.edu This was achieved by reducing key intermediates with deuterated reagents to stereospecifically install the deuterium label, allowing for the definitive assignment of the pro-(R) and pro-(S) methyl groups via NMR spectroscopy. psu.edu These labeling studies are instrumental in understanding the stereochemical course of enzymatic reactions in the biosynthesis of these complex natural products.
| Natural Product/Precursor | Labeling Reagent | Purpose of Labeling | Outcome |
| Rotenone Precursor (allylic iodide) | Sodium Cyanoborodeuteride | Introduction of deuterium at C-7' to study biosynthesis. | Successful and selective incorporation of deuterium without side reactions. psu.edu |
| Dalpanol Precursors | Lithium Aluminium Deuteride / Sodium Borotritide | Stereospecific labeling of methyl groups to identify pro-(R) and pro-(S) positions. | Enabled assignment of stereochemistry and provided tools for biosynthetic studies. psu.edu |
This table summarizes isotopic labeling experiments on complex natural products where cyanoborodeuteride or analogous deuterated hydrides were employed.
Catalytic Reductions Mediated by this compound
This compound also finds application in the field of organometallic catalysis, particularly in transformations mediated by transition metals like palladium. Its role is often to act as a deuterium source in reductive steps of a catalytic cycle.
Role in Palladium-Catalyzed Transformations
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. These reactions often proceed through a catalytic cycle involving Pd(0), Pd(II), and sometimes Pd(IV) intermediates. nih.govscielo.br Palladacycles, which are stable organopalladium complexes containing a carbon-palladium bond within a cyclic structure, are often key intermediates or pre-catalysts in these transformations. nih.govscielo.brscielo.br
The reduction of certain palladacycle intermediates can be accomplished using cyanoborohydride reagents. For instance, in a study involving a palladacycle formed via C(sp³)–H activation, reduction with sodium cyanoborodeuteride resulted in the formation of a β-deuterated product in 41% yield. nih.gov This demonstrates the ability of the cyanoborodeuteride anion to deliver a deuterium atom to the carbon previously bound to palladium, likely following a reductive process. This type of transformation is crucial for installing isotopic labels at specific C-H bonds that have been activated by the metal center.
| Substrate Type | Catalyst/Intermediate | Deuterium Source | Result |
| Palladacycle Complex | Dimeric Palladacycle | Sodium Cyanoborodeuteride | Formation of β-deuterated organic product (41% yield). nih.gov |
| Acyl Pyridine | Palladium/Platinum Catalyst | Deuterated Reducing Agent* | Synthesis of deuterated vinylpyridines. google.com |
*The patent specifies "deuterated reducing agent," which includes sodium cyanoborodeuteride, among others. google.com This table highlights examples of palladium-mediated transformations where cyanoborodeuteride is used as a deuterium source.
Mechanistic Insight into Deuterium Transfer in Organometallic Systems
The mechanism of deuterium transfer from this compound to an organometallic center is fundamental to its role in catalysis. The process generally involves the delivery of a deuteride ion (D⁻) from the [BD₃CN]⁻ complex to the metal center or to a substrate coordinated to the metal.
In the context of palladium catalysis, a common step is the reduction of a Pd(II) species to a catalytically active Pd(0) species. While various reducing agents can achieve this, a deuteride source like KBD₃CN can participate in reductive elimination steps. For example, after an oxidative addition or a C-H activation step, a Pd(II) intermediate is formed. nih.gov This intermediate can then undergo reduction. If the goal is to introduce deuterium into the final product, the reaction of the organopalladium(II) intermediate with this compound can lead to a palladium-deuteride species. Subsequent reductive elimination of this species would form a new carbon-deuterium bond and regenerate a lower-valent palladium catalyst.
Oxidative Addition/C-H Activation: A Pd(0) or Pd(II) catalyst reacts with the substrate to form an organopalladium(II) or palladacycle intermediate. nih.govscielo.br
Deuteride Transfer: The organopalladium intermediate reacts with KBD₃CN, transferring a deuteride to the palladium center to form a palladium-deuteride species.
Reductive Elimination: The palladium-deuteride species undergoes reductive elimination, forming the C-D bond in the product and regenerating the active palladium catalyst. nih.gov
This mechanistic pathway allows for the catalytic incorporation of deuterium into organic molecules at positions specifically targeted by the organometallic catalyst.
Mechanistic Investigations Utilizing Potassium Cyanoborodeuteride As a Probe
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at a reaction center can lead to a decrease in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). By measuring the magnitude of the KIE, researchers can gain insights into the rate-limiting step of a reaction and the nature of the transition state.
Direct Hydride Transfer Mechanisms in Enzymatic Catalysis
In many enzymatic reactions, the transfer of a hydride ion (a proton and two electrons) is a key step. The use of potassium cyanoborodeuteride allows for the investigation of these hydride transfer steps. If the C-H bond cleavage is part of the rate-determining step, replacing the hydrogen with deuterium will slow down the reaction, resulting in a primary KIE.
The magnitude of the KIE can also provide information about the transition state geometry. A smaller KIE may suggest an "early" transition state where the C-H bond is only slightly broken, while a larger KIE can indicate a more symmetrical transition state. nih.gov
Trapping and Characterization of Transient Intermediates
Many chemical and enzymatic reactions proceed through highly reactive, short-lived intermediates that are difficult to observe directly. This compound can be used as a trapping agent to capture these transient species by reducing them to more stable, deuterated products that can then be isolated and characterized.
Reduction of Imine and Iminium Species in Enzymatic Reactions
Imines and their protonated forms, iminium ions, are common intermediates in a variety of enzymatic reactions, including those catalyzed by dehydrogenases and transaminases. These species are often unstable in aqueous environments. nih.gov The nitrile reductase QueF, for example, catalyzes the four-electron reduction of a nitrile to an amine, which is presumed to proceed through an imine intermediate. nih.gov The inherent instability of this imine makes its direct detection challenging. nih.gov
The use of a reducing agent like sodium cyanoborodeuteride (a close relative of the potassium salt) allows for the "trapping" of such imine intermediates. acs.org In the case of the enzyme TYW1, which is involved in tRNA modification, researchers used sodium cyanoborodeuteride to trap a Schiff base (imine) intermediate formed between a lysine (B10760008) residue in the enzyme and a pyruvate (B1213749) substrate. acs.org The resulting deuterated product provided clear evidence for the formation of this transient adduct. acs.org Similarly, studies on aspartate decarboxylase have utilized cyanoborohydride to trap imine intermediates, confirming their role in the catalytic mechanism. researchgate.net
Investigation of Flavin-N5 Covalent Adducts in Flavoprotein Mechanisms
Flavoproteins are a class of enzymes that utilize a flavin cofactor (FAD or FMN) to catalyze a wide range of redox and non-redox reactions. In some flavoenzymes, the reaction mechanism involves the formation of a covalent adduct between the substrate and the N5 atom of the flavin ring. These adducts are often transient and difficult to detect.
In the study of 2-haloacrylate hydratase (2-HAH), a flavoenzyme that catalyzes a dehalogenation reaction, researchers successfully trapped a covalent flavin intermediate. researchgate.net By reacting the reduced enzyme with the substrate in the presence of sodium cyanoborodeuteride, they were able to capture and characterize an N5-flaviniminium adduct, providing crucial insight into the non-redox role of the flavin in this enzyme. researchgate.net
Stereochemical Outcomes and Diastereoselectivity in Deuterium Delivery
The stereochemical course of a reaction, that is, the three-dimensional arrangement of atoms in the product, provides valuable information about the reaction mechanism. This compound can be used to introduce a deuterium atom with a specific stereochemistry, allowing for the elucidation of the facial selectivity of the hydride (or deuteride) attack on a planar substrate, such as a ketone or an imine.
For example, in the synthesis of deuterated analogs of pharmaceuticals, such as Silodosin-d6, sodium cyanoborodeuteride is used to introduce deuterium at a specific position with high isotopic enrichment. The stereochemical integrity of the final product relies on the diastereoselective nature of the reduction step. By analyzing the stereochemistry of the deuterated product, one can infer the steric environment of the active site or the preferred conformation of the substrate during the reduction. Deuterium labeling experiments have been used to show that some reactions proceed through a specific pathway, for instance, an anti-aminopalladation pathway with high selectivity. researchgate.net
Below is a table summarizing the application of this compound and its sodium analog in mechanistic studies:
| Application Area | Enzyme/System Studied | Intermediate/Step Investigated | Key Finding | Reference |
| Kinetic Isotope Effect | Cytochrome P450 | C-H bond cleavage | C-H bond breaking is at least partially rate-limiting. | nih.gov |
| Kinetic Isotope Effect | LSD1 | C-H bond cleavage | C-H bond cleavage is the rate-limiting step in peptide oxidation. | nih.gov |
| Intermediate Trapping | TYW1 | Schiff base (imine) | Confirmed the formation of a lysine-pyruvate Schiff base. | acs.org |
| Intermediate Trapping | Aspartate decarboxylase | Imine intermediate | Trapped imine intermediates, supporting the proposed mechanism. | researchgate.net |
| Intermediate Trapping | 2-haloacrylate hydratase | Flavin-N5 covalent adduct | Captured an N5-flaviniminium adduct, revealing a non-redox flavin role. | researchgate.net |
| Stereochemistry | Silodosin-d6 synthesis | Reductive amination | Achieved high diastereoselectivity in deuterium introduction. |
Applications of Potassium Cyanoborodeuteride in Quantitative Proteomics and Biomolecular Research
Potassium cyanoborodeuteride (KBD₃CN) is a deuterated isotopologue of potassium cyanoborohydride used as a specialized reducing agent in mass spectrometry-based proteomics. Its primary role is in stable isotope labeling strategies, where the incorporation of deuterium (B1214612) atoms introduces a specific mass shift in labeled molecules. This property is fundamental to various quantitative and structural proteomics applications.
Advanced Analytical Techniques in Potassium Cyanoborodeuteride Research
Spectroscopic Characterization of Deuterium-Labeled Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Location and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of molecules. In the context of deuterated compounds, NMR is particularly useful for confirming the location of deuterium atoms and assessing the isotopic purity of the sample. escholarship.orgsigmaaldrich.com The substitution of a proton (¹H) with a deuteron (B1233211) (²H) leads to distinct changes in the NMR spectrum.
Direct analysis of reaction mixtures by ¹H-NMR spectroscopy can provide immediate information about the extent of deuterium incorporation. escholarship.org The purity of deuterated solvents and reagents, often expressed as atom % deuterium, is routinely determined by NMR dilution experiments. sigmaaldrich.com For instance, a common specification for deuterated solvents used in NMR is 99.5% D or higher, indicating a very low residual proton signal. sigmaaldrich.com
Key Applications of NMR in Potassium Cyanoborodeuteride Research:
Confirmation of Deuteration: The disappearance or significant reduction of a proton signal in the ¹H-NMR spectrum is a clear indicator of successful deuterium substitution at that position.
Localization of Deuterium: By comparing the ¹H-NMR spectrum of the deuterated compound with its non-deuterated counterpart, the precise location of the deuterium atoms can be pinpointed.
Purity Assessment: The integration of residual proton signals relative to a known internal standard allows for the quantification of isotopic purity.
| NMR Application | Information Obtained | Example |
| ¹H-NMR | Location and extent of deuteration | Observing the disappearance of the B-H proton signal upon synthesis of this compound. |
| ²H-NMR | Direct detection of deuterium | Observing a signal corresponding to the B-D bond. |
| ¹³C-NMR | Structural integrity and purity | Confirming the carbon framework of the cyanoborodeuteride anion. |
Mass Spectrometry (MS) for Isotopic Enrichment and Fragment Analysis
Mass spectrometry (MS) is a fundamental technique for the analysis of isotopically labeled compounds, providing precise information on molecular weight and isotopic distribution. researchgate.netckisotopes.com It is widely used to determine the level of isotopic enrichment and to analyze the fragmentation patterns of labeled molecules, which can further confirm the position of the isotope. sigmaaldrich.comresearchgate.netckisotopes.comamericanelements.comwisc.eduethernet.edu.etbuchem.comhubrecht.eunih.gov
The incorporation of deuterium in place of hydrogen results in a predictable mass shift for the molecular ion and any fragments containing the deuterium atom. This mass difference is the basis for quantifying isotopic enrichment. ethernet.edu.et For example, stable isotope labeling by reductive amination using deuterated reagents like sodium cyanoborodeuteride results in a specific mass increase that can be readily detected by MS. researchgate.net
High-resolution mass spectrometry (HRMS) offers the capability to measure mass-to-charge ratios (m/z) with very high accuracy, enabling the differentiation of ions with very similar nominal masses. buchem.comhubrecht.eu This is particularly important in isotopic analysis to resolve the signals of deuterated and non-deuterated species, which may be very close in mass. rsc.org HRMS instruments, such as the Orbitrap, can achieve resolutions high enough to separate and accurately measure the abundance of different isotopologues in a sample. nih.govplos.org This allows for the precise calculation of isotopic enrichment. buchem.com
Key Features of HRMS in Deuterium Labeling Studies:
| Feature | Advantage | Relevance to this compound |
| High Mass Accuracy | Unambiguous elemental composition determination. | Confirms the elemental formula of KBD₃CN and its fragments. |
| High Resolution | Separation of isobaric ions (ions with the same nominal mass but different exact masses). | Distinguishes between [¹³C]-labeled impurities and deuterated species. |
| Isotopic Pattern Analysis | Accurate measurement of the relative abundance of isotopologues. | Determines the percentage of deuterium incorporation in the cyanoborodeuteride ion. |
Coupling separation techniques with mass spectrometry enhances the analytical power for complex mixtures. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary zone electrophoresis-tandem mass spectrometry (CZE-MS/MS) are powerful hyphenated techniques used in the analysis of labeled compounds. americanelements.comwisc.educhimia.ch
LC-MS/MS combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. plos.org This technique is widely used for the quantitative analysis of complex biological samples and can be applied to study the reactions and stability of this compound in various matrices. dicp.ac.cnnih.gov The LC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection and quantification. google.com
CZE-MS/MS is another powerful separation technique that separates ions based on their electrophoretic mobility in a capillary. wikipedia.orgyoutube.com It is particularly well-suited for the analysis of charged and polar compounds. nih.gov CZE offers advantages such as high separation efficiency, short analysis times, and low sample consumption. nih.govnih.gov The coupling of CZE with MS/MS allows for the sensitive and selective analysis of deuterated compounds in complex mixtures. nih.gov
Chromatographic Separation Methods for Labeled and Unlabeled Species
Chromatographic techniques are essential for the separation and purification of labeled compounds from their unlabeled counterparts and other reaction components. The slight differences in physical properties imparted by isotopic substitution can be exploited for separation.
One of the challenges in working with deuterated compounds is that they can exhibit small but significant differences in retention time in reversed-phase chromatography compared to their non-deuterated analogues. researchgate.net While often subtle, this effect can be utilized for the chromatographic separation of labeled and unlabeled species. sigmaaldrich.comrsc.org
Various chromatographic methods can be employed, including:
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for the separation of a broad range of organic molecules. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.
Ion-Exchange Chromatography (IEC): This method separates ions and polar molecules based on their affinity to an ion exchanger. It is particularly useful for separating charged species like the cyanoborodeuteride anion from other charged impurities.
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. It can be used to remove high molecular weight impurities from the final product.
Future Directions and Emerging Research Avenues for Potassium Cyanoborodeuteride
Exploration of Novel Deuteration Substrates and Synthetic Transformations
The synthetic utility of potassium cyanoborodeuteride is expanding beyond its traditional role in the reductive amination of aldehydes and ketones. scribd.com Future research is increasingly focused on applying this reagent to a wider and more complex array of substrates and developing novel catalytic transformations to achieve highly selective deuteration.
One key area of exploration is the late-stage deuteration of complex molecules, such as natural products and pharmaceuticals. This approach is economically favorable as it avoids the need to construct molecules from isotopically enriched starting materials. x-chemrx.com Research is directed towards the selective reduction of a broader range of functional groups under mild conditions. For instance, methods for the selective deuteration of oxo, tosyloxy, and ester groups are being refined. researchgate.net Furthermore, the development of palladium-catalyzed ortho-selective C-H deuteration of arenes and catalytic hydrogen-deuterium exchange for biologically active tertiary amines represents a significant leap in precision. researchgate.net These methods allow for the specific placement of deuterium (B1214612) atoms, which is crucial for studying reaction mechanisms or enhancing the metabolic stability of drug candidates.
Future work will likely involve the deuteration of a more diverse set of heterocyclic compounds and complex pharmaceuticals, building on successes with substrates like purine (B94841) bases, imidazoles, and pyridines. x-chemrx.com The development of new catalytic systems that work in tandem with this compound to achieve unprecedented selectivity will be a major research thrust.
| Substrate Class | Synthetic Transformation | Research Goal | Reference(s) |
| Aldehydes & Ketones | Reductive Amination | Synthesis of deuterated amines | scribd.com |
| Arenes (e.g., Benzoic Acids) | Palladium-Catalyzed C-H Deuteration | Site-selective deuterium labeling | researchgate.net |
| Biologically Active Amines | Catalytic H-D Exchange | Generation of deuterated drug analogues | researchgate.net |
| Heterocycles (e.g., Purines) | Raney Nickel-Catalyzed H-D Exchange | Synthesis of labeled biological probes | x-chemrx.com |
| Unsaturated Fatty Acids | Selective Reduction | Creation of stabilized lipids for research | researchgate.net |
| Pyridinium Salts | Selective Reduction | Synthesis of deuterated alkaloids and derivatives | researchgate.net |
Expansion of Applications in Chemical Biology and Biomedical Research
This compound is a critical tool in chemical biology and biomedical research, primarily through its use in stable isotope labeling for mass spectrometry-based proteomics. The expansion of these applications promises deeper insights into complex biological systems and the development of new therapeutic strategies.
A major application is stable isotope dimethyl labeling (SIDL), where primary amines on peptides are tagged using formaldehyde (B43269) and a cyanoborohydride reagent. eur.nlnih.gov Using the deuterated form, KBD₃CN (or its sodium analogue), allows for the creation of "heavy" labeled samples, which can be compared against "light" (non-deuterated) or "intermediate" labeled samples in a multiplexed format. nih.govhubrecht.euembopress.org This quantitative proteomics approach is being applied to a wide range of biomedical challenges, including:
Biomarker Discovery: Comparing protein expression in healthy versus diseased tissues, such as in meningiomas or lower urinary tract symptoms, to identify potential diagnostic or prognostic markers. nih.govplos.org
Analysis of Post-Translational Modifications (PTMs): In-depth profiling of phosphorylation events, such as tyrosine phosphorylation, to understand signaling pathways in response to stimuli like EGF or insulin. hubrecht.eunih.govnih.gov
Protein-Interaction Studies: Characterizing protein-protein interaction networks eur.nl and the interfaces of protein-material interactions. dicp.ac.cnresearchgate.net
Beyond proteomics, the use of deuteration to create "heavy" drugs is a burgeoning field in medicinal chemistry. The substitution of hydrogen with deuterium at key metabolic sites can slow down drug metabolism due to the kinetic isotope effect. This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced toxic metabolites. x-chemrx.com The development of drugs like deutetrabenazine has validated this approach, and future research will focus on applying this strategy to a wider range of therapeutic agents. x-chemrx.com
| Application Area | Specific Technique | Research Objective | Reference(s) |
| Quantitative Proteomics | Stable Isotope Dimethyl Labeling (SIDL) | Global protein expression profiling in cells and tissues. | hubrecht.euembopress.org |
| Phosphoproteomics | Immunoaffinity Enrichment + SIDL | Mapping cellular signaling networks. | hubrecht.eunih.govnih.gov |
| Clinical Proteomics | Multiplexed SIDL | Discovery of disease biomarkers in patient samples. | nih.govplos.orgembopress.org |
| Structural Biology | Lysine (B10760008) Reactivity Profiling | Mapping protein-material and protein-protein interaction sites. | dicp.ac.cnresearchgate.net |
| Drug Development | Kinetic Isotope Effect | Improving ADME properties of pharmaceuticals. | x-chemrx.com |
Advanced Theoretical and Computational Studies of Reactivity and Selectivity
While experimental work continues to push the boundaries of what is possible with this compound, parallel advances in theoretical and computational chemistry are becoming essential for a deeper understanding of its reactivity and for guiding future synthetic design.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of reactions involving cyanoborodeuteride. Researchers can model reaction pathways, calculate the energies of transition states, and predict the outcomes of reactions with a high degree of accuracy. This is particularly valuable for understanding and predicting the regioselectivity and stereoselectivity of deuteration in complex molecules, where multiple potential reaction sites exist.
Future computational studies will likely focus on:
Mechanism Elucidation: Modeling the precise transition states for reductive aminations and catalytic H-D exchange reactions to understand the factors that control selectivity.
Catalyst Design: Simulating the interaction of this compound with various transition metal catalysts to rationally design new systems with enhanced activity and specificity.
Predicting Kinetic Isotope Effects (KIEs): Calculating the theoretical KIE for the cleavage of C-D versus C-H bonds in different molecular environments to predict which positions in a drug molecule would most benefit from deuteration to improve metabolic stability.
Solvent Effects: Modeling how different solvent environments influence the reactivity and stability of the cyanoborodeuteride anion, helping to optimize reaction conditions.
These theoretical insights will accelerate the development of new synthetic methods by reducing the amount of trial-and-error experimentation required.
| Computational Method | Area of Investigation | Predicted Properties |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state geometries and energies, reaction pathways, activation barriers. |
| Molecular Dynamics (MD) | Solvent and Substrate Interactions | Solvation effects, substrate binding modes to catalysts, conformational dynamics. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzymatic Reactions | Reactivity within an enzyme active site, role of specific residues. |
| Collision Cross Section (CCS) Prediction | Mass Spectrometry Analysis | Predicting the drift time of labeled ions to aid in their identification. uni.lu |
Development of High-Throughput Deuterium Labeling Methodologies
To meet the growing demands of drug discovery and systems biology, there is a strong drive to integrate deuterium labeling into high-throughput workflows. The development of automated and miniaturized systems that utilize this compound is a key emerging research avenue.
Flow Chemistry is a particularly promising platform for high-throughput deuteration. x-chemrx.com Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher selectivity, and enhanced safety compared to traditional batch synthesis. x-chemrx.comrsc.org Flow-based systems using heterogeneous catalysts (e.g., Ru/C or Raney Nickel) with a continuous supply of deuterated reagent can enable the rapid and scalable production of labeled compounds. x-chemrx.comrsc.org This is ideal for creating libraries of deuterated molecules for screening purposes.
Automated Mass Spectrometry Platforms , such as high-throughput hydrogen-deuterium exchange mass spectrometry (HDX-MS), are also evolving. pnas.orgnih.gov While these methods typically use D₂O as the deuterium source for backbone amide exchange, the principles of automation, rapid separation (e.g., subzero-temperature UPLC), and sophisticated data analysis can be adapted for high-throughput labeling reactions using reagents like this compound. nih.gov The development of integrated platforms that perform the labeling reaction, sample cleanup, and subsequent MS analysis in a seamless, automated fashion is a major goal.
These high-throughput methods are crucial for accelerating research in:
Drug Discovery: Rapidly synthesizing and screening deuterated analogues of lead compounds to identify candidates with optimal ADME properties. x-chemrx.com
Proteomics: Enabling large-scale, multiplexed quantitative studies across hundreds or thousands of clinical samples for robust biomarker validation. embopress.org
Metabolomics: Creating a wide array of deuterated internal standards for accurate quantification in complex biological matrices.
| Technology | Principle | Advantages | Application | Reference(s) |
| Flow Chemistry | Continuous reaction in a microreactor with a packed catalyst bed. | Precise control, scalability, enhanced safety, high selectivity. | High-throughput synthesis of deuterated compounds. | x-chemrx.comrsc.org |
| Automated HDX-MS | Automated fluidics for labeling, quenching, digestion, and MS analysis. | High throughput, comprehensive protein coverage, minimal back-exchange. | High-throughput protein conformational analysis. | pnas.orgnih.gov |
| Multiplex Labeling | Isobaric or isotopic tags to combine multiple samples for one MS run. | Increased throughput, reduced instrument time, improved precision. | Large-scale quantitative proteomics. | eur.nlembopress.orgacs.org |
Q & A
Basic: How is potassium cyanoborodeuteride synthesized, and what spectroscopic methods confirm its purity and isotopic incorporation?
Methodological Answer:
this compound (KBD) is typically synthesized via the reaction of potassium borodeuteride (KBD₄) with hydrogen cyanide under controlled anhydrous conditions. Key steps include:
- Deuterium Exchange : Ensuring complete deuterium incorporation by using deuterated solvents (e.g., D₂O) and inert atmospheres to prevent proton contamination .
- Spectroscopic Validation :
- NMR Spectroscopy : <sup>1</sup>H and <sup>11</sup>B NMR to confirm absence of protonated impurities (e.g., peaks at δ 1.5–2.5 ppm for BH protons in non-deuterated analogs).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M-D]⁺ for isotopic patterns) .
- FT-IR : Detection of B-D stretching vibrations (~2100 cm⁻¹) versus B-H (~2500 cm⁻¹) .
Basic: What are the best practices for handling and storing this compound to ensure isotopic integrity?
Methodological Answer:
- Storage : Keep in airtight containers under argon or nitrogen at –20°C to minimize deuterium exchange with ambient moisture .
- Handling : Use gloveboxes with moisture levels <1 ppm. Pre-dry glassware at 120°C to remove adsorbed water.
- Stability Testing : Periodically analyze stored samples via <sup>2</sup>H NMR to detect deuterium loss. Contamination thresholds should not exceed 5% protonation over six months .
Advanced: How does the deuteration of this compound influence its reactivity in reductive amination compared to non-deuterated analogs?
Methodological Answer:
Deuteration alters kinetic isotope effects (KIE), impacting reaction pathways:
- Mechanistic Probes : Compare reaction rates (kH/kD) in model reductive aminations. For example, KBD shows a KIE of 2–3 in the reduction of imines, suggesting rate-limiting hydride/deuteride transfer .
- Side Product Analysis : Deuterated reagents reduce byproducts like 94b () due to slower H/D scrambling. Track using LC-MS with isotopic resolution .
Advanced: When discrepancies arise in isotopic labeling efficiency using KBD, what analytical approaches resolve these inconsistencies?
Methodological Answer:
- Isotopic Ratio Analysis : Use LC-HRMS to quantify D/H ratios in products. Calibrate with internal standards (e.g., deuterated glycine) .
- Reaction Monitoring : In situ <sup>11</sup>B NMR to observe intermediate borane-deuteride complexes and identify incomplete deuteration steps .
- Controlled Variables : Systematically test solvent deuteration levels, temperature, and catalyst purity to isolate contamination sources .
Advanced: What considerations are critical when designing experiments to compare isotopic effects of KBD in different solvent systems?
Methodological Answer:
- Solvent Selection : Prioritize aprotic deuterated solvents (e.g., DMF-d7, THF-d8) to avoid proton exchange. Avoid alcohols, which can quench deuteride activity .
- Kinetic Profiling : Use stopped-flow spectroscopy to measure initial reaction rates. For example, compare KBD’s reactivity in DMSO-d6 versus toluene-d8 to assess solvent polarity effects .
- Statistical Design : Apply factorial DOE (Design of Experiments) to evaluate interactions between solvent, temperature, and reagent concentration .
Advanced: How can researchers ensure reproducibility of deuterium incorporation levels across varying experimental setups?
Methodological Answer:
- Protocol Standardization :
- Reagent Purity : Require suppliers to provide batch-specific deuterium content certificates (≥98% D).
- Temperature Control : Use jacketed reactors with ±0.5°C accuracy to minimize thermal decomposition .
- Interlaboratory Validation : Share reference samples (e.g., deuterated benzaldehyde) between labs to calibrate MS and NMR instrumentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
